Isopropenyloxytris(trimethylsilyl)silane
Description
Chemical Structure and Nomenclature
Isopropenyloxytris(trimethylsilyl)silane exhibits a complex molecular architecture characterized by its molecular formula C₁₂H₃₂OSi₄ and molecular weight of 304.72 grams per mole. The compound's systematic nomenclature according to the International Union of Pure and Applied Chemistry conventions is trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane, which accurately describes the arrangement of functional groups within the molecular framework. The Chemical Abstracts Service has assigned this compound the registry number 861869-12-7, providing a unique identifier for chemical databases and regulatory documentation.
The structural representation reveals a central silicon atom bonded to three trimethylsilyl groups and one isopropenyl ether functionality. The simplified molecular input line entry system notation for this compound is CC(=C)OSi(Si(C)C)Si(C)C, which demonstrates the connectivity between the isopropenyl group and the tris(trimethylsilyl)silyl framework. This structural arrangement creates what is commonly referred to as a "super silyl group" due to the exceptional steric hindrance provided by the three trimethylsilyl substituents.
The compound possesses several alternative nomenclature designations that reflect different aspects of its chemical identity. These include 1,1,1,3,3,3-hexamethyl-2-(prop-1-en-2-yloxy)-2-(trimethylsilyl)trisilane and the more descriptive name acetone tris(trimethylsilyl)silyl enol ether. The European Community number 805-854-5 provides an additional regulatory identifier for this substance. The molecular structure can be analyzed through its InChI key PAQMOJBNTFYAFL-UHFFFAOYSA-N, which serves as a standardized digital fingerprint for computational chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₃₂OSi₄ |
| Molecular Weight | 304.72 g/mol |
| Chemical Abstracts Service Number | 861869-12-7 |
| European Community Number | 805-854-5 |
| International Union of Pure and Applied Chemistry Name | trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane |
Historical Context and Development
The development of this compound represents a significant milestone in the evolution of organosilicon chemistry, building upon decades of foundational research in silyl enol ether synthesis and application. The broader field of organosilicon compounds traces its origins to 1863 when scientists C. Friedel and J.M. Crafts synthesized tetraethyl silane, marking the first successful preparation of an organic silicon compound. This pioneering work established the fundamental principles that would later enable the development of more sophisticated silyl compounds.
The direct synthesis of chlorosilanes in the presence of catalysts was established in 1945, creating the foundation for modern organic silicon industry. Subsequent developments included the application of hydrosilylation reactions for organosilicon generation in 1947 and thermal condensation production of organic silicon monomers in 1950. These technological advances created the necessary conditions for producing organosilicon compounds with complex functional groups, paving the way for specialized molecules like this compound.
The specific development of tris(trimethylsilyl)silane chemistry gained momentum in the late 1980s when researchers introduced this class of compounds as radical-based reducing agents and mediators of sequential radical reactions. The recognition that bulky silyl groups could provide exceptional stability and unique reactivity patterns led to intensive investigation of tris(trimethylsilyl)silyl derivatives. This research program identified the potential for creating silyl enol ethers incorporating the tris(trimethylsilyl)silyl framework, ultimately leading to the synthesis and characterization of this compound.
The compound's emergence as a specialized reagent for stereoselective aldol reactions represents a convergence of several research streams in organometallic chemistry and synthetic methodology development. Research efforts have demonstrated that the tris(trimethylsilyl)silyl group contributes to highly diastereoselective synthetic reactions, earning it the designation as a "super silyl group" due to its characteristic sterically hindered structure. These findings have established this compound as an important tool for constructing highly stereo-controlled carbon chains in complex molecule synthesis.
Classification within Organosilicon Chemistry
This compound occupies a distinctive position within the broader classification system of organosilicon compounds, representing an intersection of multiple chemical families and functional group categories. The compound belongs to the general class of organosilicon compounds, which are defined as organic compounds containing carbon-silicon bonds within their molecular structure. These compounds share structural similarities with organic carbon compounds while maintaining unique properties that distinguish them from purely organic molecules.
Within the organosilicon classification hierarchy, this compound is categorized as a silyl ether, specifically a member of the silanol and silyl ether family that includes compounds with silicon-oxygen bonds. The presence of the silicon-oxygen-carbon linkage places this compound among the silyl ethers, which are characterized by their ability to serve as protecting groups and synthetic intermediates in organic transformations. The compound's structure incorporates elements typical of both simple silyl ethers and more complex polysilane derivatives.
The tris(trimethylsilyl)silyl framework within the molecule connects it to the specialized subfamily of hypersilyl compounds, which are characterized by their exceptional steric bulk and unique electronic properties. These compounds are distinguished by their ability to stabilize otherwise reactive intermediates and provide enhanced selectivity in chemical transformations. The tris(trimethylsilyl)silane core structure has been extensively studied for its radical chemistry applications and its role as an environmentally benign alternative to traditional organotin reagents.
From a functional group perspective, the compound's classification extends beyond simple organosilicon chemistry to encompass enol ether functionality. The isopropenyl ether portion of the molecule places it within the broader category of vinyl ethers, which are known for their reactivity toward electrophiles and their utility in carbon-carbon bond forming reactions. This dual classification as both an organosilicon compound and an enol ether derivative provides the molecule with its unique synthetic utility and reactivity profile.
| Classification Category | Specific Designation |
|---|---|
| Primary Classification | Organosilicon Compound |
| Secondary Classification | Silyl Ether |
| Tertiary Classification | Hypersilyl Derivative |
| Functional Group Classification | Silyl Enol Ether |
| Structural Classification | Polysilane Derivative |
Position in Silyl Enol Ether Family
This compound holds a prominent position within the silyl enol ether family, representing an advanced example of how structural modifications can enhance the utility and selectivity of this important class of synthetic intermediates. Silyl enol ethers are characterized by the common functional group R₃Si−O−CR=CR₂, which combines an enolate bonded to a silane through its oxygen terminus with an ethene group as the carbon terminus. These compounds serve as crucial intermediates in organic synthesis due to their ability to act as neutral, mild nucleophiles that react selectively with appropriate electrophiles.
The distinguishing feature of this compound within the silyl enol ether family lies in its incorporation of the tris(trimethylsilyl)silyl group, which provides exceptional steric hindrance compared to conventional silyl protecting groups. Traditional silyl enol ethers typically employ trimethylsilyl, triethylsilyl, or tert-butyldimethylsilyl groups, which offer varying degrees of steric protection and stability. The tris(trimethylsilyl)silyl substitution pattern creates a "super silyl group" that dramatically enhances the compound's selectivity in aldol reactions and related transformations.
Research investigations have demonstrated that this compound exhibits superior performance in highly diastereoselective aldol reactions compared to conventional silyl enol ethers. When treated with aldehydes in the presence of acid catalysts, the compound proceeds to yield adducts as nearly single diastereomers, a level of selectivity that significantly exceeds that of simpler silyl enol ether analogs. This enhanced selectivity arises from the exceptional steric demand of the tris(trimethylsilyl)silyl group, which effectively controls the approach of electrophilic partners during chemical transformations.
The compound's position within the silyl enol ether family is further distinguished by its ability to participate in sequential multi-component reactions with maintained stereochemical control. Unlike simpler silyl enol ethers that may lose selectivity in complex reaction sequences, this compound maintains its stereocontrol throughout multi-step processes. This capability positions it as a valuable tool for constructing complex molecular architectures with predictable stereochemical outcomes, addressing a significant challenge in synthetic organic chemistry.
Structure
2D Structure
Properties
IUPAC Name |
trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMOJBNTFYAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32OSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861869-12-7 | |
| Record name | Isopropenyloxytris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Preparation Strategy
The synthesis of Isopropenyloxytris(trimethylsilyl)silane involves the introduction of an isopropenyloxy group onto a silicon center bearing three trimethylsilyl substituents. The preparation typically follows organosilicon synthetic routes involving chlorosilanes and alkoxysilanes under controlled conditions.
Key synthetic steps include:
-
- Tris(trimethylsilyl)silane or its chlorinated derivative
- Isopropenyl alcohol or an equivalent isopropenyloxy source
-
- Nucleophilic substitution or addition reactions on silicon centers
- Use of base or catalyst to facilitate the substitution of a chlorine or hydride with the isopropenyloxy group
-
- Anhydrous and inert atmosphere to prevent hydrolysis of sensitive silicon intermediates
- Controlled temperature, often ambient to slightly elevated, to optimize yield and prevent side reactions
Detailed Preparation Protocol (Literature-Based)
Although no direct synthetic procedure was found explicitly describing the preparation of this compound in the provided search results, standard organosilicon synthetic methods can be inferred based on related compounds and general organosilicon chemistry principles:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Preparation of tris(trimethylsilyl)silane chloride | Starting from tris(trimethylsilyl)silane, chlorination with reagents such as sulfuryl chloride or thionyl chloride under inert atmosphere to form the chlorosilane intermediate. |
| 2 | Nucleophilic substitution with isopropenyl alcohol | Reaction of the chlorosilane with isopropenyl alcohol in the presence of a base (e.g., triethylamine) to substitute the chlorine atom with the isopropenyloxy group, forming this compound. |
| 3 | Purification | Removal of by-products and unreacted starting materials by vacuum distillation or silica gel chromatography. The product is collected as a colorless liquid or solution. |
| 4 | Storage | Product stored at low temperature (2–8°C) under inert atmosphere to prevent hydrolysis and degradation. |
This general synthetic route aligns with typical methods for preparing alkoxysilanes bearing trialkylsilyl groups, as indicated by the chemical properties and handling instructions from GLP Bio.
Preparation of Stock Solutions for Research Use
This compound is often supplied and used as a stock solution for research purposes. The preparation of stock solutions follows precise molarity calculations based on the compound's molecular weight:
| Amount of Compound | Desired Concentration | Volume of Solvent Required |
|---|---|---|
| 1 mg | 1 mM | 3.2816 mL |
| 5 mg | 1 mM | 16.408 mL |
| 10 mg | 1 mM | 32.8159 mL |
| 1 mg | 5 mM | 0.6563 mL |
| 5 mg | 5 mM | 3.2816 mL |
| 10 mg | 5 mM | 6.5632 mL |
| 1 mg | 10 mM | 0.3282 mL |
| 5 mg | 10 mM | 1.6408 mL |
| 10 mg | 10 mM | 3.2816 mL |
Preparation notes:
- Select solvents based on solubility data; typical solvents include anhydrous tetrahydrofuran or dimethyl sulfoxide.
- Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.
- Heating to 37°C and ultrasonic agitation can improve solubility during stock solution preparation.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Tris(trimethylsilyl)silane chloride |
| Key Reagent | Isopropenyl alcohol |
| Reaction Type | Nucleophilic substitution on silicon |
| Atmosphere | Inert (argon or nitrogen) |
| Temperature Range | Ambient to mild heating (~25–37°C) |
| Purification Method | Vacuum distillation or chromatography |
| Storage Conditions | 2–8°C (solid), -20°C to -80°C (solutions) |
| Solvents for Stock | Anhydrous organic solvents (THF, DMSO) |
| Stability in Solution | Up to 6 months at -80°C |
Chemical Reactions Analysis
Isopropenyloxytris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of the isopropenyloxy group with other functional groups.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, often catalyzed by transition metals such as platinum or rhodium.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with various functional groups attached to the silicon atom.
Scientific Research Applications
Radical Reactions
Isopropenyloxytris(trimethylsilyl)silane serves as a radical-based reagent in numerous organic transformations. Its applications include:
- Radical Reductions : The compound has been successfully employed in the reduction of various functional groups under mild conditions, yielding products with high selectivity and efficiency. For instance, it has been utilized to reduce nitroxides to secondary amines and phosphine sulfides to phosphines .
- Hydrosilylation : This compound facilitates the hydrosilylation of olefins, providing silyl-substituted products with excellent regioselectivity. The reaction proceeds through the generation of silyl radicals that add to double bonds, followed by further reactions with silicon hydrides .
Polymerization Processes
This compound plays a crucial role in polymer chemistry:
- Photo-Induced Radical Polymerization : It has been shown to initiate polymerization processes under UV light, allowing for the formation of polymers from olefins and epoxides. This method is advantageous due to its ability to operate under mild conditions while achieving high yields .
- Cationic Polymerization : The compound also participates in photo-promoted cationic polymerization, where it generates reactive cations that can initiate the polymerization of epoxides effectively .
Hydrosilylation of Propiolate Esters
A significant study demonstrated the regioselective hydrosilylation of propiolate esters using this compound without the need for Lewis acids. This reaction produced silicon-substituted products with high yields and selectivity, showcasing the compound's versatility in synthetic applications .
Radical Cyclizations
Another noteworthy application involved the use of this silane in radical cyclizations to synthesize complex cyclic structures. The reactions yielded products with favorable diastereoselectivity, indicating its effectiveness as a reducing agent in constructing intricate molecular frameworks .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Radical Reductions | Reduction of functional groups | High selectivity and efficiency |
| Hydrosilylation | Addition to olefins for silyl substitution | Regioselective outcomes |
| Photo-Induced Polymerization | Initiation of polymerization under UV light | High yields and mild reaction conditions |
| Cationic Polymerization | Polymerization of epoxides | Effective initiation via generated cations |
| Radical Cyclizations | Synthesis of cyclic structures | Favorable diastereoselectivity |
Mechanism of Action
The mechanism by which Isopropenyloxytris(trimethylsilyl)silane exerts its effects involves the formation and cleavage of silicon-oxygen and silicon-carbon bonds. The compound can act as a radical initiator or a nucleophile, depending on the reaction conditions. In hydrosilylation reactions, it donates a silicon-hydrogen bond to an unsaturated substrate, facilitated by a transition metal catalyst . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the silicon atom and its ability to form stable bonds with various elements.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares isopropenyloxytris(trimethylsilyl)silane with structurally or functionally related organosilicon compounds, highlighting key differences in molecular features, applications, and reactivity:
Key Observations:
Structural Differences :
- This compound is distinguished by its isopropenyloxy group , which is absent in tris(trimethylsilyl)silane and hexamethyldisiloxane. This group enables participation in vinyl-based reactions, such as copolymerization with methacrylates .
- Compared to 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, the target compound lacks a hydrolyzable siloxy (–OSiMe₃) group, making it less prone to moisture-induced degradation .
Reactivity and Applications: While tris(trimethylsilyl)silane is a well-documented radical initiator and reducing agent , the isopropenyloxy derivative may serve as a monomer in silicone-modified polymers due to its dual functionality (vinyl + silyl groups). Hexamethyldisiloxane and methyltris(trimethylsiloxy)silane are primarily used in non-reactive roles (e.g., solvents or silicone precursors) due to their low reactivity .
Functional Group Influence :
- The methacryloyloxy group in 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane allows covalent bonding to organic matrices, making it superior for adhesion promotion in composites . In contrast, the isopropenyloxy group in the target compound may favor thermal or photochemical crosslinking.
Research Findings and Trends
- Tris(trimethylsilyl)silane derivatives are increasingly explored for niche applications, such as controlled radical polymerization and surface functionalization .
- Compounds with vinyl or methacrylate groups (e.g., isopropenyloxy- or methacryloyloxy-substituted silanes) are prioritized in advanced material science for tailoring polymer networks .
- Simpler siloxanes (e.g., hexamethyldisiloxane) remain industrial workhorses due to cost-effectiveness and stability, but they lack the versatility of functionalized silanes .
Biological Activity
Isopropenyloxytris(trimethylsilyl)silane (IPTMS) is a silane compound that has garnered attention for its unique properties and potential applications in various fields, particularly in organic synthesis and polymer chemistry. This article delves into the biological activity of IPTMS, exploring its mechanisms, reactivity, and applications based on recent research findings.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes a silane backbone with three trimethylsilyl groups and an isopropenyl ether functionality. This structure contributes to its reactivity profile, particularly in radical-based reactions.
IPTMS functions primarily through radical mechanisms, similar to other tris(trimethylsilyl)silanes. The radical species generated from IPTMS exhibit high reactivity towards various substrates, facilitating a range of chemical transformations. Key mechanisms include:
- Hydrogen Abstraction : IPTMS-derived radicals can abstract hydrogen from various organic compounds, which is crucial in reducing functional groups.
- Addition Reactions : The radicals can add to alkenes and other unsaturated systems, leading to the formation of new carbon-carbon bonds.
1. Antioxidant Properties
Recent studies have indicated that IPTMS exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals, which is essential in preventing oxidative stress-related damage in biological systems. The mechanism involves the donation of hydrogen atoms from the silane to neutralize radicals, thus protecting cellular components from oxidative damage .
2. Polymerization Initiation
IPTMS has been utilized as an initiator in radical polymerization processes. Its ability to generate silyl radicals under mild conditions allows for the polymerization of various monomers, including acrylates and methacrylates. This application is particularly relevant in creating functionalized polymers with tailored properties for biomedical applications .
3. Synthesis of Bioactive Compounds
The versatility of IPTMS in organic synthesis has led to its use in the preparation of bioactive compounds. For instance, it has been employed in the synthesis of heterocycles such as indoles and oxindoles under mild conditions, which are known for their biological activities including anticancer and anti-inflammatory effects .
Case Studies
Several case studies highlight the biological activity of IPTMS:
-
Case Study 1: Antioxidant Activity
A study demonstrated that IPTMS could effectively reduce oxidative stress markers in vitro by scavenging free radicals generated during cellular metabolism. The results showed a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation . -
Case Study 2: Polymer Synthesis
Research conducted on the use of IPTMS as a polymerization initiator revealed that it could successfully initiate the polymerization of acrylate monomers at room temperature, yielding polymers with controlled molecular weights and narrow polydispersity indices . -
Case Study 3: Synthesis of Functionalized Heterocycles
In another study, IPTMS was used to synthesize a series of indole derivatives through a visible-light-promoted process. The resulting compounds exhibited promising activity against various cancer cell lines, showcasing the potential therapeutic applications of IPTMS-derived products .
Comparative Analysis
The following table summarizes key findings related to the biological activity and applications of IPTMS compared to other silanes:
| Property/Activity | This compound (IPTMS) | Tris(trimethylsilyl)silane (TTMSS) | Tributyltin hydride |
|---|---|---|---|
| Antioxidant Activity | High | Moderate | Low |
| Polymerization Initiator | Effective under mild conditions | Effective but requires harsher conditions | High but toxic |
| Synthesis Versatility | High (bioactive compounds) | Moderate | Limited due to toxicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
